6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate
CAS No.: 1443425-13-5
VCID: VC6326856
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.153
* For research use only. Not for human or veterinary use.

Description |
6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is a chemical compound with diverse applications in research and development. It is primarily used in pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs, enhancing therapeutic efficacy . Pharmaceutical DevelopmentThis compound is crucial in the synthesis of pharmaceuticals, particularly in developing anti-cancer and anti-inflammatory drugs. It enhances therapeutic efficacy by serving as a key intermediate in drug synthesis . Biochemical ResearchIn biochemical studies, it is used for enzyme inhibition and receptor binding, providing insights into biological pathways and potential drug targets . Material ScienceIt is incorporated into polymer formulations to improve the mechanical properties and thermal stability of materials used in coatings and composites . Agricultural ChemistryThe compound is used in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides crucial for crop protection . Analytical ChemistryIt serves as a standard in chromatographic methods, aiding in the accurate quantification of related compounds in complex mixtures . Hazard Identification
Precautionary Measures
Ecological and Disposal ConsiderationsPharmaceutical ApplicationsResearch has shown that compounds like 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate are essential in developing drugs with enhanced efficacy. The fluoro substituent often contributes to improved pharmacokinetic properties . Biochemical InsightsStudies involving this compound have provided valuable insights into enzyme inhibition mechanisms, which are crucial for understanding biological pathways and identifying potential drug targets . Material Science AdvancementsIncorporation into polymer formulations has demonstrated improvements in mechanical properties and thermal stability, making it beneficial for applications in coatings and composites . Agricultural Chemistry ContributionsThe compound's role in agrochemical formulation has led to the development of more effective herbicides and fungicides, enhancing crop protection strategies . |
---|---|
CAS No. | 1443425-13-5 |
Product Name | 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate |
Molecular Formula | C8H7FN2O3 |
Molecular Weight | 198.153 |
IUPAC Name | 6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2 |
Standard InChIKey | SZALCMJIMJPMOH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O |
Solubility | not available |
PubChem Compound | 53444542 |
Last Modified | Jul 24 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume